N-tert-Butyl-3-(diphenylphosphoryl)-N-hydroxyaniline
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Overview
Description
N-tert-Butyl-3-(diphenylphosphoryl)-N-hydroxyaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a tert-butyl group, a diphenylphosphoryl group, and a hydroxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-3-(diphenylphosphoryl)-N-hydroxyaniline typically involves the reaction of tert-butyl aniline with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-3-(diphenylphosphoryl)-N-hydroxyaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or diphenylphosphoryl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used in organic solvents such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-tert-Butyl-3-(diphenylphosphoryl)-N-hydroxyaniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or activator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-tert-Butyl-3-(diphenylphosphoryl)-N-hydroxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the tert-butyl and diphenylphosphoryl groups can influence the compound’s binding affinity and specificity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butyl-3,5-dimethylaniline
- N-tert-Butyl-3,5-dimethylphenylphosphine
- N-tert-Butyl-3-(diphenylphosphoryl)aniline
Uniqueness
N-tert-Butyl-3-(diphenylphosphoryl)-N-hydroxyaniline is unique due to the presence of both the diphenylphosphoryl and hydroxyaniline moieties This combination imparts distinct chemical and biological properties, making it different from other similar compounds
Properties
CAS No. |
65754-15-6 |
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Molecular Formula |
C22H24NO2P |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-tert-butyl-N-(3-diphenylphosphorylphenyl)hydroxylamine |
InChI |
InChI=1S/C22H24NO2P/c1-22(2,3)23(24)18-11-10-16-21(17-18)26(25,19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-17,24H,1-3H3 |
InChI Key |
VURLRYHIEWVYNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C1=CC(=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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